molecular formula C7H11N3O2 B070858 4-(Dimethoxymethyl)pyrimidin-2-amine CAS No. 165807-05-6

4-(Dimethoxymethyl)pyrimidin-2-amine

Cat. No. B070858
Key on ui cas rn: 165807-05-6
M. Wt: 169.18 g/mol
InChI Key: OQINWXZQCAIVNK-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

A solution of 5.5 mL (41 mmol, 1.0 eq.) of dimethylformamide dimethyl acetal and 5.0 mL (41 mmol, 1.0 eq.) pyruvic aldehyde dimethyl acetal was heated at 100° C. for 16 h. Methanol was removed in vacuo to afford a brown oil. A solution of 1.8 g (45 mmol, 1.1 eq.) of sodium hydroxide in 5 mL of water was added to a solution of 4.3 g (45 mmol, 1.1 eq.) of guanidine HCl in 10 mL of water. The resulting solution was added to the above described oil. The resulting mixture was stirred at room temperature for 48 h. The mixture was filtered to provide 2.5 g (15 mmol, 36%) of 2-aminopyrimidine-4-carboxaldehyde dimethylacetal (I-8).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])N(C)C.[CH3:9][C:10]([CH:12](OC)OC)=O.[OH-].[Na+].Cl.[NH2:20][C:21]([NH2:23])=[NH:22]>O>[CH3:8][O:7][CH:3]([O:2][CH3:1])[C:12]1[CH:10]=[CH:9][N:22]=[C:21]([NH2:23])[N:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C(OC)OC
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
ADDITION
Type
ADDITION
Details
The resulting solution was added to the
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(C1=NC(=NC=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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